Evidence Item 1: Molecular Weight and Lipophilicity (cLogP) Differentiate from Unsubstituted Pyrimidine Analog
The 4-methyl substitution on the target compound (4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride) results in a quantifiably higher molecular weight (231.75 g/mol) and calculated lipophilicity (cLogP) compared to the unsubstituted analog, 2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride (CAS 1420796-15-1; MW 217.72 g/mol) . The computed LogP for the target is 1.24 , whereas the unsubstituted analog has a predicted LogP of 0.74 . These differences are not marginal; they represent a significant shift in physicochemical space that directly impacts drug-like properties and pharmacokinetic behavior in early-stage research.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.24 |
| Comparator Or Baseline | 2-(Pyrrolidin-3-ylthio)pyrimidine hydrochloride: 0.74 |
| Quantified Difference | Δ = 0.50 (68% increase) |
| Conditions | Calculated using standard in silico methods (ALOGPS or similar) as reported by vendor databases. |
Why This Matters
Lipophilicity is a primary driver of membrane permeability and metabolic stability; a 0.5 log unit increase can significantly improve cell-based assay performance and oral bioavailability potential in animal models, making the target compound a distinct choice for cellular and in vivo SAR studies.
